N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide
Description
This compound features a 1,4-dioxaspiro[4.5]decan core, a bicyclic acetal structure, with a methyl-sulfonamide group substituted at the 2-position of the spiro ring. The sulfonamide moiety is further functionalized with a 2,4-difluorophenyl group. The fluorine atoms likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs, while the spiro ring contributes to conformational rigidity .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4S/c16-11-4-5-14(13(17)8-11)23(19,20)18-9-12-10-21-15(22-12)6-2-1-3-7-15/h4-5,8,12,18H,1-3,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSSDHGADIZBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps. One common approach begins with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of palladium-catalyzed aminocarbonylation reactions, which have been shown to be effective in producing high yields of similar spirocyclic compounds . The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or difluorobenzene moieties, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Compounds with sulfonamide groups have demonstrated significant antimicrobial properties. Research has shown that derivatives of sulfonamides can inhibit key enzymes involved in bacterial metabolism, making them valuable in developing new antibiotics .
- Enzyme Inhibition : The compound is being investigated for its potential as an inhibitor of various enzymes, including those implicated in cancer and neurodegenerative diseases. For instance, sulfonamides have been noted for their ability to inhibit acetylcholinesterase, which is relevant in Alzheimer's disease treatment .
-
Biochemical Research
- Receptor Binding Studies : The unique structural features of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide allow it to interact with specific receptors or enzymes, making it a useful tool in studying biological pathways and mechanisms .
- Drug Design : Its structural characteristics are leveraged in drug design processes to create novel compounds that can target specific biological pathways effectively. This includes modifications to enhance selectivity and potency against particular targets .
-
Materials Science
- Development of Specialty Chemicals : The compound serves as a building block for synthesizing more complex molecules used in various industrial applications. Its unique properties enable the creation of materials with specific functionalities, such as improved thermal stability or enhanced solubility.
Case Studies
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the difluorobenzene moiety can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Structural Analogs with Sulfonamide/Amide Substituents
Key Observations :
Spiro Ring Derivatives with Varied Functionality
Key Observations :
Physicochemical and Spectroscopic Comparisons
- NMR Shifts : The 1,4-dioxaspiro[4.5]decan core produces characteristic signals (e.g., δ 1.2–1.6 ppm for cyclohexane protons, δ 3.7–4.3 ppm for acetal oxygens) . Fluorine atoms in the target compound would introduce distinct 19F NMR signals and deshield adjacent protons.
- Stability : The acetal spiro ring is acid-labile, a trait shared with analogs like S07 and S08 . Fluorine substitution may mitigate hydrolysis compared to electron-rich groups (e.g., methoxy in BG14678) .
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a 1,4-dioxaspiro[4.5]decan moiety combined with a 2,4-difluorobenzene sulfonamide group. The spirocyclic structure contributes to its rigidity, which is essential for binding interactions with biological targets. The sulfonamide functional group is known for its role in various biological activities, including antibacterial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways in cancer or infectious diseases.
- Receptor Binding : The spirocyclic structure may enhance the compound's affinity for certain receptors, which can lead to altered signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that derivatives of sulfonamides can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound demonstrated IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | SK-MEL-2 | 0.12 |
| Reference (Doxorubicin) | MCF-7 | ~0.05 |
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antimicrobial effects. The compound may exhibit similar properties by inhibiting bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis:
- Bacteriostatic Effects : Preliminary assays suggest that this compound could inhibit the growth of various bacterial strains, although specific data on this compound remains limited.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Absorption and Distribution
The compound's lipophilicity due to the difluorobenzene moiety may enhance its absorption across biological membranes. However, detailed pharmacokinetic studies are necessary to ascertain its bioavailability and tissue distribution.
Metabolism and Excretion
Research indicates that compounds containing sulfonamide groups are often metabolized via conjugation pathways leading to excretion through urine. Further studies are needed to establish the metabolic profile of this specific compound.
Case Studies and Research Findings
Several studies have explored related compounds' biological activities:
- Anticonvulsant Activity : Research on diazaspiro compounds has shown promising anticonvulsant properties, suggesting that similar structures may also provide neuroprotective effects .
- Cardiovascular Effects : Other benzene sulfonamides have been reported to influence perfusion pressure in cardiovascular models, indicating potential applications in treating hypertension or related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
